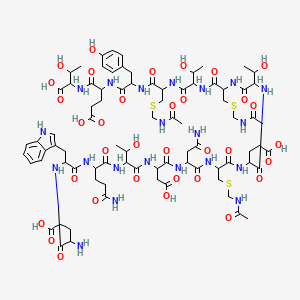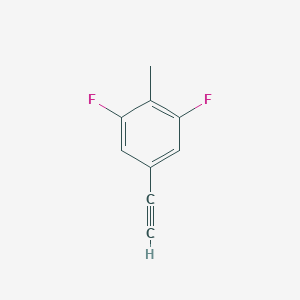
5-Ethynyl-1,3-difluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-1,3-difluoro-2-methyl-benzene: is an aromatic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-methyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluoro-2-methyl-benzene.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzene derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-1,3-difluoro-2-methyl-benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation Reactions: The ethynyl group can be oxidized to form various products, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Major Products:
Substitution: Halogenated or nitrated derivatives of the original compound
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted derivatives
Applications De Recherche Scientifique
Chemistry: 5-Ethynyl-1,3-difluoro-2-methyl-benzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atoms can serve as probes in NMR spectroscopy to investigate molecular dynamics and interactions.
Medicine: Potential applications in drug discovery and development, particularly in the design of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Ethynyl-1,3-difluoro-2-methyl-benzene depends on its specific application
Covalent Bond Formation: The ethynyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Electrostatic Interactions: The fluorine atoms can participate in electrostatic interactions with proteins and enzymes, affecting their activity and function.
Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with biological membranes and other hydrophobic regions of biomolecules.
Comparaison Avec Des Composés Similaires
1,3-Difluoro-2-methyl-benzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1,3-difluoro-benzene: Lacks the methyl group, which can affect its physical and chemical properties.
5-Ethynyl-2-methyl-benzene: Lacks the fluorine atoms, reducing its utility in applications requiring fluorine’s unique properties.
Uniqueness: 5-Ethynyl-1,3-difluoro-2-methyl-benzene stands out due to the combination of the ethynyl group, fluorine atoms, and methyl group. This unique combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H6F2 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
5-ethynyl-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C9H6F2/c1-3-7-4-8(10)6(2)9(11)5-7/h1,4-5H,2H3 |
Clé InChI |
ZEMSUTVQAUDJPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)C#C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


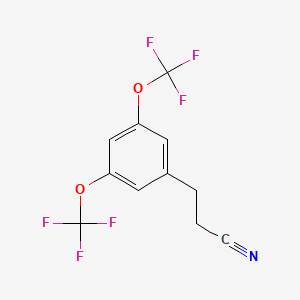
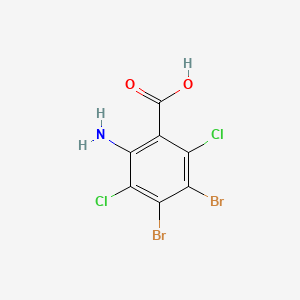
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
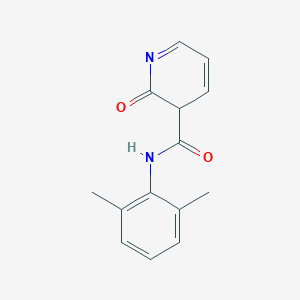

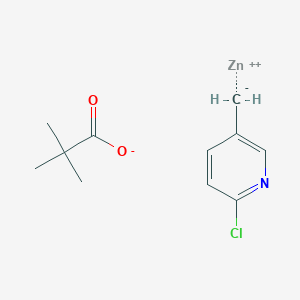
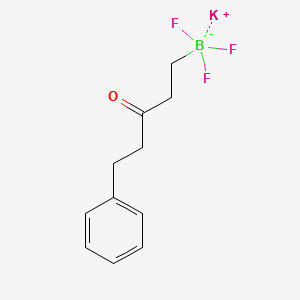
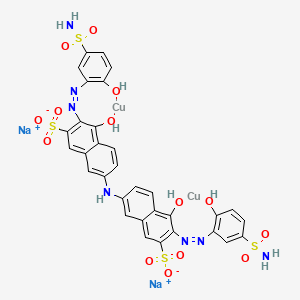
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
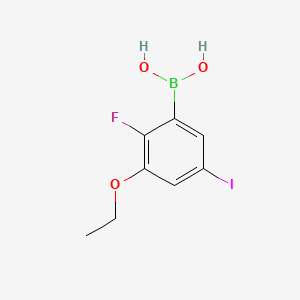
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
